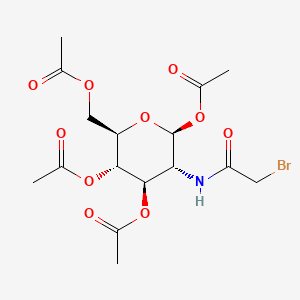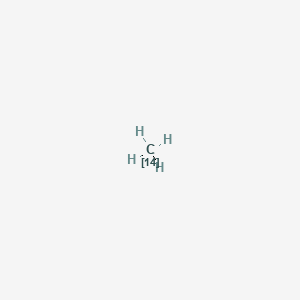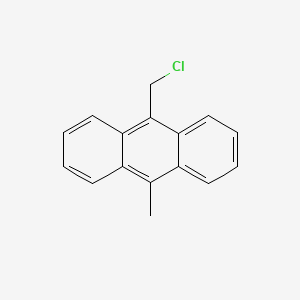
beta-Fluoroasparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Fluoroasparagine: is a fluorinated derivative of the amino acid asparagine. It is characterized by the substitution of a hydrogen atom with a fluorine atom at the beta position of the asparagine molecule. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-Fluoroasparagine typically involves the fluorination of asparagine or its derivatives. One common method is the direct fluorination of asparagine using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the beta position.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of biocatalysts or enzymatic processes to achieve the desired fluorination. The use of microbial fermentation and genetically engineered organisms can also be explored for large-scale production.
化学反応の分析
Types of Reactions: Beta-Fluoroasparagine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form beta-fluoroaspartic acid or reduction to form this compound derivatives.
Hydrolysis: this compound can be hydrolyzed to produce beta-fluoroaspartic acid and ammonia.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Beta-Fluoroaspartic Acid: Formed through oxidation.
This compound Derivatives: Formed through reduction or substitution reactions.
科学的研究の応用
Beta-Fluoroasparagine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of fluorinated peptides and proteins. It is also employed in the study of fluorine’s effects on molecular stability and reactivity.
Biology: Incorporated into peptides to study protein folding, stability, and interactions. It is also used in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research. Its unique properties make it a candidate for drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine.
作用機序
The mechanism of action of beta-Fluoroasparagine involves its interaction with biological molecules and enzymes. The fluorine atom’s electronegativity and size can influence the compound’s binding affinity and specificity to molecular targets. This compound can inhibit enzymes that recognize asparagine, thereby affecting metabolic pathways and cellular processes. The compound’s incorporation into peptides and proteins can also alter their structure and function, providing insights into protein dynamics and interactions.
類似化合物との比較
Beta-Fluoroalanine: Another fluorinated amino acid with similar properties but different biological activities.
Beta-Fluoroglutamine: A fluorinated derivative of glutamine with distinct applications in research and medicine.
Beta-Fluoroserine: A fluorinated serine derivative used in biochemical studies.
Uniqueness: Beta-Fluoroasparagine is unique due to its specific fluorination at the beta position, which imparts distinct chemical and biological properties. Its ability to inhibit enzymes and alter protein structures makes it valuable in various research applications. Compared to other fluorinated amino acids, this compound offers unique insights into the role of fluorine in biological systems and its potential therapeutic applications.
特性
CAS番号 |
72016-54-7 |
|---|---|
分子式 |
C4H7FN2O3 |
分子量 |
150.11 g/mol |
IUPAC名 |
2,4-diamino-3-fluoro-4-oxobutanoic acid |
InChI |
InChI=1S/C4H7FN2O3/c5-1(3(7)8)2(6)4(9)10/h1-2H,6H2,(H2,7,8)(H,9,10) |
InChIキー |
WCDMRIWUCBOWJP-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)N)F)(C(=O)O)N |
正規SMILES |
C(C(C(=O)N)F)(C(=O)O)N |
同義語 |
eta-fluoroasparagine dl-threo-beta-fluoroasparagine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1195147.png)
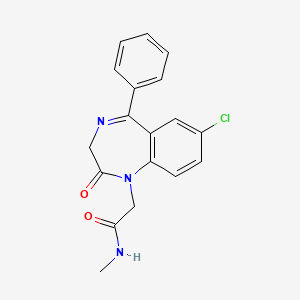
![2-[4-[2-[4-[2-(diethylamino)ethoxy]phenyl]-5,5-diphenylpentan-2-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B1195151.png)
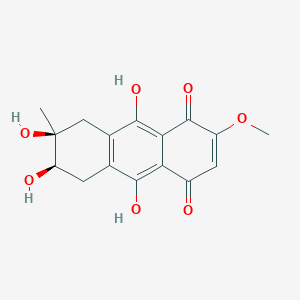
![(2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanoic acid](/img/structure/B1195154.png)
![4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-[1-(5-methoxy-6-methyloxan-2-yl)oxypropyl]oxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxy-2-methylpentanoic acid](/img/structure/B1195158.png)
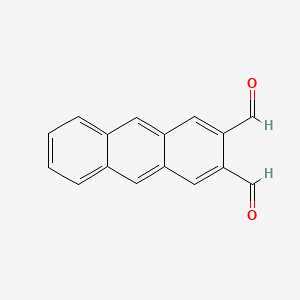
![(4bS,6aS,6bS,10aR,11aS,11bR,13S)-6a,13-dimethyl-6b-(2-oxopropyl)-3,4,4a,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-hexadecahydroindeno[2,1-a]phenanthren-2-one;(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1195160.png)
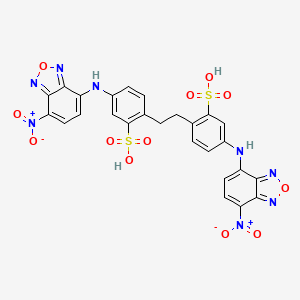
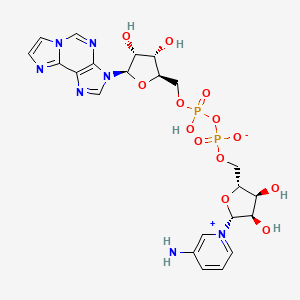
![3-ethyl-12-methoxy-5-methyl-8-propyl-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one](/img/structure/B1195165.png)
